Cas no 112459-79-7 (N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone)

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone structure
112459-79-7 structure
商品名:N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
CAS番号:112459-79-7
MF:C14H17NO3
メガワット:247.28968
CID:894547
PubChem ID:11010277

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone 化学的及び物理的性質

名前と識別子

    • N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
    • 4-Benzyl-3-butyryl-1,3-oxazolidin-2-one
    • N-butyryl-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-3-butyryloxazolidin-2-one
    • (4S)-4-Benzyl-3-butyryl-1,3-oxazolidin-2-one
    • (4S)-3-(1-Oxobutyl)-4-(phenylMethyl)-2-oxazolidinone
    • AKOS027320655
    • 112459-79-7
    • A1-08517
    • DB-321042
    • (4S)-4-BENZYL-3-BUTANOYL-1,3-OXAZOLIDIN-2-ONE
    • (S)-4-benzyl-3-butyryl-2-oxazolidinone
    • SCHEMBL292751
    • N-BUTYRYL-4-(S)PHENYLMETHYL-2-OXAZOLIDINONE
    • HEJIYTVOUUVHRY-LBPRGKRZSA-N
    • (4S)-4-benzyl-3-butanoyl-oxazolidin-2-one
    • MDL: MFCD06411406
    • インチ: InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1
    • InChIKey: HEJIYTVOUUVHRY-LBPRGKRZSA-N
    • ほほえんだ: CCCC(=O)N1[C@@H](CC2=CC=CC=C2)COC1=O

計算された属性

  • せいみつぶんしりょう: 247.12100
  • どういたいしつりょう: 247.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • PSA: 46.61000
  • LogP: 2.31450

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone セキュリティ情報

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B693775-500mg
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
500mg
$ 133.00 2023-04-18
TRC
B693775-25mg
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
25mg
$ 58.00 2023-09-08
Chemenu
CM486114-1g
(S)-4-Benzyl-3-butyryloxazolidin-2-one
112459-79-7 95%
1g
$*** 2023-04-03
TRC
B693775-50mg
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
50mg
$ 69.00 2023-09-08
TRC
B693775-250mg
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
250mg
$ 115.00 2023-04-18
TRC
B693775-5g
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
5g
$ 1022.00 2023-04-18
TRC
B693775-100mg
N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
112459-79-7
100mg
$ 87.00 2023-09-08
A2B Chem LLC
AD64315-5g
(S)-4-Benzyl-3-butyryloxazolidin-2-one
112459-79-7 95%
5g
$940.00 2024-04-20

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone 関連文献

N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinoneに関する追加情報

Comprehensive Overview of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (CAS No. 112459-79-7): Properties, Applications, and Industry Insights

The compound N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (CAS No. 112459-79-7) is a specialized chiral auxiliary widely utilized in asymmetric synthesis and pharmaceutical research. Its unique structural features, including the oxazolidinone core and butyryl side chain, make it a valuable tool for stereoselective transformations. This article delves into its molecular characteristics, synthetic applications, and relevance in modern drug discovery, addressing frequently searched topics such as "chiral auxiliaries in organic chemistry" and "asymmetric synthesis techniques."

Chemically, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone belongs to the class of 2-oxazolidinone derivatives, known for their ability to control stereochemistry in carbon-carbon bond-forming reactions. The (S)-phenylmethyl group enhances its chiral induction capability, while the butyryl moiety influences solubility and reactivity. Researchers often inquire about "how to use oxazolidinones in aldol reactions" or "comparison of chiral auxiliaries," highlighting its role in optimizing enantioselective processes. Recent studies emphasize its compatibility with green chemistry principles, aligning with trends like "sustainable synthesis methods."

In pharmaceutical applications, this compound serves as a building block for bioactive molecules targeting neurological and metabolic disorders. Its stability under various reaction conditions—a frequently asked "stability of N-acyl oxazolidinones" question—makes it preferable for multi-step syntheses. The compound's crystalline nature (melting point ~85–88°C) and solubility profile in organic solvents are critical for industrial-scale production, addressing queries like "purification of chiral intermediates." Analytical techniques such as HPLC and chiral NMR are commonly employed for quality control, reflecting searches for "chiral purity analysis."

Market trends indicate growing demand for N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone in contract research organizations (CROs) and academic labs, driven by increased interest in "small molecule drug development." Suppliers often receive requests for "bulk quantities of CAS 112459-79-7" and "custom synthesis services," underscoring its commercial significance. Regulatory compliance with ICH guidelines for impurities (ICH Q3A) and proper storage conditions (recommended −20°C under inert atmosphere) are key considerations for users searching "handling sensitive reagents."

Emerging research explores its derivatization for novel catalysts, connecting to trending topics like "organocatalysis advancements." Computational chemistry studies (DFT calculations) of its transition states provide insights into enantioselectivity mechanisms—a subject often queried as "predicting stereochemical outcomes." The compound's low hygroscopicity and compatibility with microwave-assisted reactions further enhance its utility in high-throughput screening environments.

For synthetic chemists troubleshooting "low yields in asymmetric alkylations," optimizing the stoichiometry of N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone (typically 1.1–1.5 equivalents) and choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) are critical parameters. Recent patent analyses reveal its incorporation in PROTACs (Proteolysis Targeting Chimeras) development—addressing the hot topic "targeted protein degradation strategies."

Environmental and safety assessments confirm that CAS 112459-79-7 requires standard laboratory precautions (gloves, goggles) without being classified as hazardous under GHS criteria. This distinguishes it from restricted compounds in searches like "non-toxic chiral auxiliaries." Its biodegradability profile and absence of persistent bioaccumulative toxins align with "green chemistry metrics" increasingly demanded by regulatory bodies.

In conclusion, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone remains indispensable for asymmetric synthesis, with evolving applications in cutting-edge therapeutic modalities. Its balance of reactivity, stereocontrol, and safety positions it favorably against newer auxiliaries, answering persistent industry questions about "selecting optimal chiral templates." Continued innovation in its derivatization and process chemistry will likely sustain its relevance in medicinal chemistry pipelines worldwide.

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